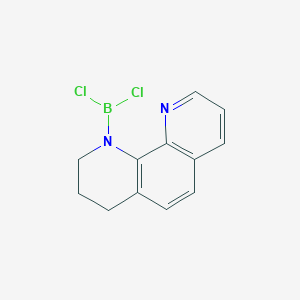![molecular formula C9H18OS B14394532 2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane CAS No. 88627-43-4](/img/structure/B14394532.png)
2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane is an organic compound characterized by the presence of an ether and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane typically involves the reaction of 2-(prop-2-en-1-ylthio)ethanol with 1-bromobutane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-(prop-2-en-1-ylthio)ethanol is replaced by the butyl group from 1-bromobutane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the double bond in the prop-2-en-1-yl group using hydrogenation with a palladium catalyst.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated ethers.
Substitution: Alcohols, thiols.
Scientific Research Applications
2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ether and sulfanyl functionalities into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane involves its interaction with molecular targets through its ether and sulfanyl groups. These functional groups can participate in various chemical reactions, such as forming hydrogen bonds or undergoing redox reactions, which can modulate the activity of biological molecules or materials.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}ethane: Similar structure but with a shorter alkyl chain.
2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}propane: Similar structure but with a different alkyl chain length.
Properties
CAS No. |
88627-43-4 |
|---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
2-(2-prop-2-enylsulfanylethoxy)butane |
InChI |
InChI=1S/C9H18OS/c1-4-7-11-8-6-10-9(3)5-2/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
WDXLDXQQHNRTJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCCSCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14394451.png)
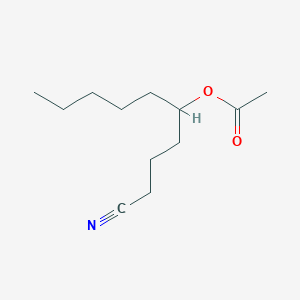
![3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine](/img/structure/B14394460.png)
![N-Butyl-N-[(3-chlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14394475.png)
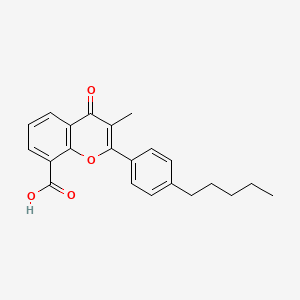
![2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone](/img/structure/B14394487.png)
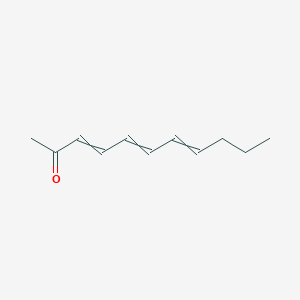
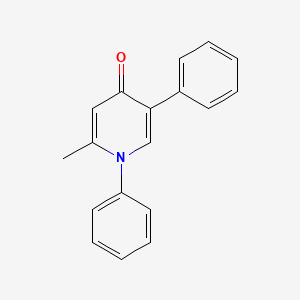
![(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol](/img/structure/B14394540.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)
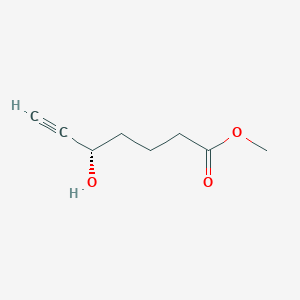
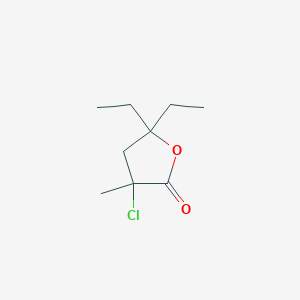
![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)
